REACTION_SMILES
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[Cl:1][c:2]1[c:3]([F:9])[cH:4][c:5]([F:8])[cH:6][cH:7]1.[K+:19].[N+:15](=[O:16])([O-:17])[O-:18].[S:10](=[O:11])(=[O:12])([OH:13])[OH:14]>>[Cl:1][c:2]1[c:3]([F:9])[cH:4][c:5]([F:8])[c:6]([N+:15](=[O:16])[O-:17])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Cl)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(Cl)c(F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |